alpha-Bisabolol

Description

Significance of alpha-Bisabolol in Natural Product Research

The significance of this compound in natural product research stems from its widespread occurrence in plants known for their therapeutic applications. As a sesquiterpene alcohol, it belongs to a large class of secondary metabolites found in plants, many of which exhibit important biological and physiological functions. nanu-skincare.com this compound is particularly noted for its presence in substantial amounts in species like Matricaria chamomilla, Salvia runcinata, Myoporum grassifolium, and Eremanthus erythropappus. nanu-skincare.comresearchgate.net Research into this compound contributes to the broader understanding of the bioactivity of plant-derived compounds and their potential applications in various fields, including pharmaceuticals and cosmetics. nanu-skincare.comnih.gov

Historical Perspectives on this compound Research

This compound was first isolated in the 20th century from Matricaria chamomilla. nanu-skincare.comresearchgate.net Early research focused on identifying and characterizing the chemical composition of essential oils from medicinal plants. The isolation of this compound in 1951 by Isaac and collaborators from chamomile blossoms marked a key moment in its historical study. researchgate.net Initially, its use was primarily associated with traditional medicine and cosmetic applications, particularly for its perceived anti-inflammatory and skin-healing properties. researchgate.netnih.govatamanchemicals.com Over time, academic research has delved deeper into the specific biological activities and underlying mechanisms of action, moving beyond traditional uses to explore its potential in various therapeutic areas.

Isomeric Forms of this compound and Research Implications

This compound can exist in different stereoisomeric forms, which have implications for research into its biological activities. The most common and biologically active natural form is (-)-alpha-bisabolol (B1239774). wikipedia.orgmdpi.com Synthetic production often results in a racemic mixture of the enantiomers, (±)-alpha-bisabolol. wikipedia.orgatamanchemicals.com Additionally, oxidized forms, this compound Oxides A and B, are also found and have been subjects of research. researchgate.netnih.govthegoodscentscompany.commdpi.com The distinct structural configurations of these isomers can lead to variations in their physicochemical properties and biological interactions, necessitating specific research to understand the activity of each form.

(-)-alpha-Bisabolol (Levomenol)

(-)-alpha-Bisabolol, also known as Levomenol, is the predominant and most biologically active enantiomer found in nature, particularly in German chamomile and the Brazilian candeia tree (Vanillosmopsis erythropappa). wikipedia.orgatamanchemicals.commdpi.comatamanchemicals.com It is a colorless, viscous oil. wikipedia.org Research on (-)-alpha-bisabolol has demonstrated a range of biological activities, including anti-inflammatory, anti-irritant, antibacterial, and antinociceptive properties. researchgate.netatamanchemicals.comresearchgate.netnih.gov Studies have investigated its effects on reducing pro-inflammatory cytokines like TNF-α and IL-6 and inhibiting signaling pathways such as NF-κB and MAPK. nih.govmdpi.comnih.gov Its activity against Candida albicans and gram-positive bacteria has also been reported. thegoodscentscompany.com Furthermore, research has explored its potential in wound healing and its ability to enhance the percutaneous absorption of other compounds. atamanchemicals.comthegoodscentscompany.com

(+)-alpha-Bisabolol

(+)-alpha-Bisabolol is the enantiomer of (-)-alpha-bisabolol and is found naturally, though it is considered rare compared to the levorotatory form. wikipedia.orgatamanchemicals.com Synthetic this compound is typically a racemic mixture containing both (+)- and (-)- forms. wikipedia.orgatamanchemicals.com While (-)-alpha-bisabolol is generally considered the more active form, research may investigate the specific properties and potential activities of the (+)-enantiomer, although dedicated studies focusing solely on the academic research implications of (+)-alpha-bisabolol appear less extensive in the provided search results compared to its levorotatory counterpart.

This compound Oxides A and B

This compound Oxides A and B are oxidation products of this compound. mdpi.comnih.govresearchgate.net These oxidized forms are also found in natural sources, such as Matricaria chamomilla essential oil. mdpi.comthegoodscentscompany.com Research indicates that these oxides may also possess biological activities. For instance, bisabolol oxides have been reported to exhibit antihyperalgesic and antiedematous effects. mdpi.comnih.govresearchgate.net Studies have also compared the antioxidant and antibacterial activities of this compound oxide A and B to this compound, with some findings suggesting higher activity in the oxidized forms in certain contexts. mdpi.comnih.gov Research on these oxides contributes to understanding the metabolic fate and potential synergistic or distinct activities of this compound derivatives found in nature.

Table 1: Properties of this compound Isomers and Oxides (Based on Search Results)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Notes |

| This compound (racemic) | C₁₅H₂₆O | 222.37 | 10586 | Mixture of enantiomers wikipedia.orgnih.gov |

| (-)-alpha-Bisabolol | C₁₅H₂₆O | 222.37 | 442343 | Also known as Levomenol, natural form wikipedia.orguni.lu |

| (+)-alpha-Bisabolol | C₁₅H₂₆O | 222.37 | - | Natural but rare enantiomer wikipedia.orgatamanchemicals.com |

| This compound Oxide A | C₁₅H₂₆O₂ | 238.37 | 90806, 13092559 | Oxidation product mdpi.comthegoodscentscompany.comuni.lunih.govaxios-research.com |

| This compound Oxide B | C₁₅H₂₆O₂ | 238.37 | 117301, 6432283, 21 | Oxidation product nih.govmdpi.comthegoodscentscompany.comnih.govuni.luknapsackfamily.com |

Overview of Research Trajectories in this compound

Research on this compound has followed several trajectories, driven by its presence in traditional medicine and initial findings of biological activity. Early research focused on isolation, characterization, and basic biological screening. nanu-skincare.comresearchgate.net Subsequent studies have delved into specific pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, antinociceptive, and potential anticancer effects. researchgate.netnih.govatamanchemicals.comresearchgate.netnih.govresearchgate.netresearchgate.net

Current research trajectories involve investigating the molecular mechanisms underlying its observed activities, such as its interactions with inflammatory pathways (e.g., NF-κB, MAPK) and its effects on cytokine production. nih.govmdpi.comnih.gov Studies also explore its potential in specific disease models, including skin inflammation, leishmaniasis, and even certain types of cancer like glioblastoma, although the latter is a subject of ongoing investigation and some controversy regarding its effects on the tumor microenvironment. mdpi.comlipidmaps.orgdergipark.org.trfrontiersin.orgnih.gov

Furthermore, research is being conducted on improving the delivery and stability of this compound, for instance, through encapsulation in nanocarriers, to enhance its therapeutic potential, particularly given its lipophilic nature and susceptibility to oxidation. dovepress.com The study of its isomers and oxidation products also continues to be a relevant research avenue to fully understand the spectrum of biological activities associated with this compound and its naturally occurring derivatives. mdpi.comacgpubs.org

Table 2: Examples of Research Findings on this compound and its Oxides

| Compound | Research Area | Key Findings | Source |

| (-)-alpha-Bisabolol | Anti-inflammatory | Significantly reduced LPS-induced production of NO and PGE₂, downregulated iNOS and COX-2 expression via inhibition of AP-1 and NF-κB. nih.gov | nih.gov |

| (-)-alpha-Bisabolol | Anti-inflammatory | Inhibited TPA-induced ear thickness, ear weight, lipid peroxidation, and histopathological damage in mice. nih.gov | nih.gov |

| (-)-alpha-Bisabolol | Antileishmanial | Showed significant activity against L. amazonensis, L. infantum, and L. donovani amastigotes and reduced parasite load in mice. lipidmaps.org | lipidmaps.org |

| (-)-alpha-Bisabolol | Gastroprotective | Reduced the size of ethanol-induced lesions, decreased MDA production, and increased SOD activity in gastric mucosa in mice. lipidmaps.org | lipidmaps.org |

| This compound Oxide A | Antioxidant | Showed higher antioxidant activity than this compound in a DPPH radical scavenging assay (IC₅₀ at 1.50 mg/mL vs 43.88 mg/mL). mdpi.comnih.gov | mdpi.comnih.gov |

| This compound Oxides A and B | Anti-inflammatory | Bisabolol oxide-rich matricaria oil exhibited antihyperalgesic and antiedematous effects. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| This compound Oxide B | Anticancer (in silico) | Showed potential against glioblastoma by inhibiting bcl-2 family proteins, demonstrating high binding affinity in molecular docking studies. dergipark.org.tr | dergipark.org.tr |

Preclinical Studies and Established Efficacy

Preclinical research has provided substantial evidence for the efficacy of this compound in several areas. Its anti-inflammatory properties are well-documented, with studies showing its ability to reduce pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, iNOS, and COX-2, and suppress signaling pathways like NF-κB, ERK1/2, and JNK. researchgate.netnih.govmdpi.comresearchgate.net This has been demonstrated in various models, including LPS- and TPA-induced inflammation in macrophage cells and TPA-induced skin inflammation in mice. researchgate.net

This compound has also shown promise as an antimicrobial agent. It has demonstrated activity against various bacteria and fungi, including Candida albicans and certain Gram-positive bacteria. thegoodscentscompany.comnanu-skincare.comtandfonline.com Studies have evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, although activity can vary depending on the method and organism. nanu-skincare.commdpi.comtandfonline.com Research has also explored its activity against dermatophytic pathogens like Trichophyton tonsurans and Microsporum canis. tandfonline.com

In the field of oncology, preclinical studies have investigated the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, including glioma, liver carcinoma, acute leukemia, and pancreatic cancer cells. plos.orgiiarjournals.orgmdpi.comnih.govnih.gov The mechanisms explored include the induction of apoptosis, inhibition of proliferation, and suppression of migration and invasion in cancer cells. plos.orgiiarjournals.orgmdpi.comnih.govnih.gov Notably, this compound has shown preferential toxicity towards cancer cells compared to normal cells in some studies. plos.orgnih.gov

Furthermore, this compound has exhibited antioxidant activity, which is primarily associated with the reduction of reactive oxygen and nitrogen species (ROS/RNS), malondialdehyde (MDA), and glutathione (B108866) (GSH) depletion, while augmenting levels of superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.govmdpi.com This antioxidant capacity contributes to its protective effects in various conditions, including neurodegenerative diseases and myocardial infarction. researchgate.netnih.govmdpi.com

Preclinical studies have also explored the wound healing properties of this compound, suggesting its potential in repairing the skin barrier and improving skin conditions. thegoodscentscompany.comfishersci.deenclaire.in Its ability to enhance the percutaneous absorption of other molecules has also been noted, suggesting its utility as a penetration enhancer in topical formulations. wikipedia.org

Here is a summary of some preclinical findings:

| Biological Activity | Observed Effects | Model System | Source |

| Anti-inflammatory | Reduction of TNF-α, IL-1β, IL-6, iNOS, COX-2; Suppression of NF-κB, ERK1/2, JNK pathways | Macrophage cells (in vitro), Mouse ear inflammation model (in vivo) | researchgate.netnih.govmdpi.comresearchgate.net |

| Antimicrobial | Activity against Candida albicans, Gram-positive bacteria (S. aureus, S. epidermidis), dermatophytes (T. tonsurans, M. canis) | In vitro assays | thegoodscentscompany.comnanu-skincare.commdpi.comtandfonline.comacgpubs.org |

| Anticancer | Cytotoxicity, induction of apoptosis, inhibition of proliferation, migration, and invasion | Glioma, liver carcinoma, acute leukemia, pancreatic cancer cell lines (in vitro), Mouse models (in vivo) | plos.orgiiarjournals.orgmdpi.comnih.govnih.govnih.gov |

| Antioxidant | Reduction of ROS/RNS, MDA; Augmentation of SOD, CAT; Restoration of mitochondrial membrane potential | Cell-based assays (in vitro) | researchgate.netnih.govmdpi.comresearchgate.net |

| Wound Healing | Improvement of skin barrier repair | Not specified in snippet | thegoodscentscompany.comfishersci.deenclaire.in |

| Penetration Enhancement | Increased percutaneous absorption of certain molecules | Topical formulations | wikipedia.org |

Emerging Research Areas

Emerging research areas for this compound are exploring novel applications and deeper mechanistic understanding. Investigations into its neuroprotective effects are ongoing, with studies suggesting potential in ameliorating neurodegeneration and improving cognitive function, possibly through antioxidant and anti-inflammatory mechanisms, and modulation of enzymes like cholinesterase and β-secretase. researchgate.netnih.govnih.govmdpi.com

The potential of this compound in combating specific conditions like leishmaniosis has also been investigated in preclinical studies, showing effectiveness in reducing parasite load and modulating immune responses in infected animals. nih.gov

Further research is delving into the potential of this compound and its derivatives as bioherbicides, exploring their phytotoxic effects on weed species by inducing oxidative stress and affecting photosynthesis. acs.orgresearchgate.net

Studies are also focusing on improving the delivery and stability of this compound through formulations like nanoemulsions and nanoparticles, aiming to enhance its efficacy and expand its application in pharmaceuticals and cosmetics. mdpi.comresearchgate.netresearchgate.neteurekaselect.commdpi.com This includes developing stable aqueous-based formulations for topical applications. eurekaselect.commdpi.com

Research is also exploring the potential synergistic effects of this compound when combined with other therapeutic agents, such as tyrosine kinase inhibitors in the context of leukemia, to overcome resistance and enhance treatment outcomes. plos.org

Studies are also investigating the effects of this compound on specific molecular targets and pathways in various diseases, including its interaction with Bcl-2 family proteins in cancer and its influence on mitochondrial function. dergipark.org.trplos.orgmdpi.comnih.govfrontiersin.org

Here is a summary of some emerging research areas:

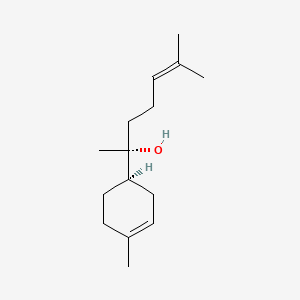

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)[C@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity nutty aroma with hints of coconut | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.931 | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

76738-75-5, 515-69-5 | |

| Record name | alpha-Bisabolol, (+)-epi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076738755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BISABOLOL, (+)-EPI- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U799YDE8BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Engineering of Alpha Bisabolol

Biosynthetic Pathways of alpha-Bisabolol

The universal precursors IPP and DMAPP can be synthesized through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.com

The MVA pathway is a well-characterized route for the biosynthesis of isoprenoids, including sesquiterpenoids like this compound. This pathway primarily operates in the cytosol of eukaryotic cells, such as yeast, and also in some bacteria. nih.gov It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. mdpi.comresearchgate.net The heterologous expression of the MVA pathway in microorganisms like Escherichia coli and Saccharomyces cerevisiae has been a common strategy for enhancing terpenoid production. mdpi.commdpi.comnih.gov

The MEP pathway is an alternative route for IPP and DMAPP biosynthesis, predominantly found in bacteria and plant plastids. mdpi.com This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials. researchgate.net While the MEP pathway theoretically offers a higher yield of precursors compared to the MVA pathway, the exogenous MVA pathway has often shown higher production levels in engineered E. coli. mdpi.com

The conversion of the universal precursors to this compound involves the action of specific enzymes.

Farnesyl diphosphate (B83284) synthase (FPS), also known as IspA in some organisms, catalyzes the crucial step of condensing one molecule of DMAPP with two molecules of IPP to form farnesyl diphosphate (FPP). nih.govengconfintl.org FPP serves as the direct precursor for this compound and other sesquiterpenoids. nih.gov In German chamomile, the FPS enzyme involved in this compound biosynthesis is denoted as MrFPS. nih.govresearchgate.net MrFPS is considered a key enzyme in the production of sesquiterpenoids in this plant. researchgate.net Studies have shown that MrFPS is localized in the cytosol. nih.govresearchgate.net

This compound synthase (BBS) is the enzyme responsible for the final step in this compound biosynthesis, catalyzing the cyclization of FPP to form this compound. nih.govontosight.ai In German chamomile, this enzyme is referred to as MrBBS. mdpi.comnih.gov MrBBS selectively synthesizes (-)-alpha-bisabolol (B1239774) from FPP. google.com Other bisabolol synthases have been identified in different plants, such as (+)-epi-alpha-bisabolol synthase in Lippia dulcis (Aztec sweet herb) and EeBOS1 in the Candeia tree (Eremanthus erythropappus), which produces (-)-alpha-bisabolol. frontiersin.orgnih.govwikipedia.orgqmul.ac.uk MrBBS has shown high activity in bisabolol synthesis and is often used in metabolic engineering efforts for this compound production in heterologous hosts like E. coli and S. cerevisiae. nih.govengconfintl.org Like MrFPS, MrBBS is also located in the cytosol. nih.govresearchgate.net

Here is a table summarizing key enzymes and their functions:

| Enzyme Name | Abbreviation/Alias | Source Organism(s) | Catalyzed Reaction | Role in Biosynthesis | Subcellular Localization |

| Farnesyl Diphosphate Synthase | FPS / IspA / MrFPS | Various organisms, M. recutita, E. coli | DMAPP + 2x IPP → FPP | Forms the sesquiterpene precursor FPP | Cytosol |

| This compound Synthase | BBS / MrBBS | M. recutita, L. dulcis, E. erythropappus, Artemisia annua | FPP → this compound (+/- isomers) | Catalyzes the final step of cyclization | Cytosol |

Key Enzymes in this compound Biosynthesis

Farnesyl Diphosphate Synthase (FPS/MrFPS)

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to genetic regulation, involving transcription factors that control the expression of genes encoding the key enzymes like FPS and BBS. nih.govontosight.ai Studies in German chamomile have identified transcription factors from families such as WRKY, AP2/ERF, and MYB that are related to the regulation of this compound synthesis. nih.govmdpi.com Analysis of the promoters of MrFPS and MrBBS genes has revealed the presence of cis-acting elements responsive to light, hormones, and various biotic and abiotic stresses, suggesting complex regulatory mechanisms. nih.gov For instance, the MrBAS promoter (a-bisabolol synthase promoter) in Matricaria recutita shows tissue-specific activity, particularly in flower organs, and is influenced by light. nih.gov In metabolic engineering contexts, manipulating the expression levels of these key enzymes and their regulatory elements is crucial for optimizing this compound production. mdpi.comresearchgate.netengconfintl.org Strategies include using strong or inducible promoters to enhance gene expression and optimizing the balance of enzyme activities in the pathway. mdpi.comengconfintl.org

Here is a table illustrating aspects of genetic regulation:

| Regulatory Element/Factor | Type | Role | Example (if applicable) |

| Transcription Factors | Proteins | Control gene expression of biosynthetic enzymes (e.g., FPS, BBS) | WRKY, AP2/ERF, MYB |

| Cis-acting elements | DNA sequences in promoters | Binding sites for transcription factors, responsive to stimuli | Light-responsive elements, hormone response elements |

| Promoters | DNA sequences | Regulate the initiation of transcription of biosynthetic genes | MrFPS promoter, MrBBS/MrBAS promoter |

Metabolic engineering strategies often involve the overexpression of entire or partial MVA or MEP pathways and the this compound synthase gene in host organisms like E. coli or S. cerevisiae to increase the supply of FPP and enhance the conversion to this compound. mdpi.comnih.govresearchgate.net Optimization of gene expression levels, balancing metabolic fluxes, and improving enzyme efficiency are key aspects of these engineering efforts. mdpi.comengconfintl.orgrsc.org

| Strategy | Description | Outcome (Example) |

| Overexpression of MVA/MEP pathway genes | Introducing or enhancing the expression of genes in the precursor biosynthesis pathways. | Increased supply of IPP and DMAPP, leading to higher FPP levels. mdpi.comnih.govresearchgate.net |

| Overexpression of FPS gene | Increasing the expression of Farnesyl Diphosphate Synthase to boost FPP production. | Enhanced conversion of IPP and DMAPP to FPP. engconfintl.orggoogle.com |

| Overexpression of BBS gene | Increasing the expression of this compound Synthase to enhance the conversion of FPP to this compound. | Higher production of this compound. nih.govengconfintl.org |

| Codon Optimization | Modifying gene sequences for efficient expression in a specific host organism. | Improved protein production and enzyme activity. nih.govgoogle.com |

| Promoter Engineering | Using strong or inducible promoters to control the expression levels of biosynthetic genes. | Tunable gene expression and optimized pathway flux. mdpi.comresearchgate.net |

| Gene Fusion | Linking genes encoding key enzymes to improve catalytic efficiency or pathway channeling. | Increased this compound titer. researchgate.netyeastgenome.org |

| Weakening Competitive Pathways | Reducing the flux towards competing metabolic pathways that consume precursors. | Redirecting carbon flux towards this compound synthesis. researchgate.net |

| Subcellular Localization Engineering | Targeting enzymes or pathways to specific cellular compartments to improve efficiency or reduce toxicity. | Enhanced product yield and tolerance. mdpi.com |

| Optimization of Fermentation Conditions | Adjusting parameters like inducer concentration, aeration, and nutrient supply. | Improved cell growth and this compound production. mdpi.comresearchgate.net |

| Enzyme Engineering (Mutagenesis) | Modifying enzyme structure to improve catalytic efficiency or alter product specificity. | Increased activity or altered product profile. rcsb.org |

| Multi-copy Integration of Pathway Genes | Integrating multiple copies of biosynthetic genes into the host genome. | Increased gene expression and product accumulation. researchgate.netmdpi.com |

| Enhancing Cofactor Supply | Increasing the availability of necessary cofactors like NADPH and ATP. | Improved enzymatic reactions in the pathway. mdpi.com |

| Improving Product Efflux | Engineering mechanisms to facilitate the export of this compound from the cell. | Reduced intracellular toxicity and increased extracellular production. researchgate.net |

Transcription Factors (e.g., WRKY, AP2/ERF, MYB families)

Transcription factors (TFs) play a crucial role in regulating the biosynthesis of secondary metabolites, including terpenoids, in plants. mdpi.comresearchgate.net Studies in Matricaria recutita have identified and investigated TFs belonging to the WRKY, AP2, and MYB families in relation to α-bisabolol biosynthesis. nih.govresearchgate.netnih.gov These TFs are associated with the regulation of key enzymes in the pathway, such as farnesyl diphosphate synthase (MrFPS) and α-bisabolol synthase (MrBBS). nih.govresearchgate.netnih.gov Analysis of the promoters of MrFPS and MrBBS genes has revealed the presence of cis-acting elements that serve as putative binding sites for specific TFs, responding to various stimuli including light and hormones, as well as biotic and abiotic stresses. nih.govresearchgate.netnih.gov This suggests a complex transcriptional network governs α-bisabolol production in plants.

Gene Expression Analysis in Producing Organisms

Gene expression analysis provides insights into the activity levels of genes involved in α-bisabolol biosynthesis in producing organisms. In Matricaria recutita, the expression levels of MrFPS and MrBBS have been analyzed in various organs and at different developmental stages of flowers. nih.govresearchgate.net These analyses help to understand the tissue-specific and developmental regulation of α-bisabolol production. For instance, the expression levels of both MrFPS and MrBBS were found to be highest during the extension period of ray florets. nih.govresearchgate.net In the Candeia tree (Eremanthus erythropappus), analysis of gene expression of the α-bisabolol synthase gene (EeBOS1) in different tissues and life stages showed a high correlation between EeBOS1 expression and the accumulation of (−)-α-bisabolol. frontiersin.org

Microbial Biotransformation of this compound

Microbial biotransformation offers a valuable approach to modify α-bisabolol, potentially leading to the production of novel derivatives with altered properties, such as improved water solubility. researchgate.netmdpi.comresearchgate.netfao.org This process utilizes microorganisms or their enzymes as biocatalysts to perform specific chemical reactions on the α-bisabolol molecule. researchgate.netmdpi.comacgpubs.org

Production of More Polar Derivatives

One significant application of microbial biotransformation of α-bisabolol is the production of more polar derivatives. researchgate.netmdpi.comresearchgate.netfao.org The poor water solubility of α-bisabolol can limit its applications, particularly in pharmaceuticals. researchgate.netmdpi.comresearchgate.netfao.org Microorganisms, such as the filamentous fungus Absidia coerulea, have been screened for their ability to metabolize α-bisabolol and yield more polar compounds. researchgate.netmdpi.comresearchgate.netfao.org Studies have shown that Absidia coerulea can transform (−)-α-bisabolol into several hydroxylated metabolites, including (1R,5R,7S)- and (1R,5S,7S)-5-hydroxy-α-bisabolol, (1R,5R,7S,10S)-5-hydroxybisabolol oxide B, (1R,7S,10S)-1-hydroxybisabolol oxide B, and 12-hydroxy-α-bisabolol, among others. mdpi.comnih.gov These derivatives often exhibit higher aqueous solubility compared to the parent compound. researchgate.netmdpi.comresearchgate.netfao.org Other microorganisms like Thamnidium elegans and Penicillium neocrassum have also been shown to biotransform α-bisabolol into compounds such as α-bisabolol oxide A and B, and bisafuranol. researchgate.netacgpubs.org

Metabolic Engineering for Enhanced this compound Production

Metabolic engineering strategies aim to modify the metabolic pathways of host organisms, typically microorganisms, to enhance the production of α-bisabolol. researchgate.netresearchgate.netnih.govnih.gov This involves introducing or optimizing genes encoding enzymes in the α-bisabolol biosynthetic pathway and redirecting metabolic flux towards product formation.

Engineering Escherichia coli

Escherichia coli is a widely used host for the microbial production of various compounds, including terpenoids like α-bisabolol. mdpi.comresearchgate.netgoogle.comengconfintl.org Engineering E. coli for enhanced α-bisabolol production typically involves introducing the heterologous MVA pathway genes and a gene encoding α-bisabolol synthase (BBS), such as MrBBS from Matricaria recutita or CcBOS from Cynara cardunculus var. Scolymus. mdpi.comresearchgate.netengconfintl.orgnih.govacs.org

Strategies employed include optimizing the exogenous MVA pathway to increase the supply of IPP and DMAPP precursors. mdpi.comresearchgate.netnih.gov Overexpression of genes involved in the lower MVA pathway can improve the conversion of accumulated mevalonate to α-bisabolol. mdpi.comresearchgate.net Utilizing FPP-resistant enzymes, such as a mevalonate kinase 1 (MvaK1) from Methanosarcina mazei, can create a more efficient MVA pathway. mdpi.comresearchgate.net Overexpression of ispA, encoding FPP synthase, is also crucial to efficiently convert IPP and DMAPP to FPP. google.comengconfintl.orgnih.gov

Various engineered E. coli strains have demonstrated improved α-bisabolol titers. For example, an engineered E. coli strain expressing MrBBS and exogenous MVA pathway genes produced 9.1 g/L of (−)-α-bisabolol in fed-batch fermentation. mdpi.comresearchgate.netnih.gov Further optimization, including harnessing an FPP-resistant MvaK1 and overexpressing lower MVA pathway genes, led to a strain producing 8.5 g/L with enhanced initial productivity. mdpi.comresearchgate.net The use of a novel α-bisabolol synthase from globe artichoke (CcBOS) in engineered E. coli resulted in a reported titer of 23.4 g/L in fed-batch fermentation. nih.govacs.org Optimization of RBS strength for ispA and MrBBS expression has also been shown to increase production. engconfintl.org

Engineering Saccharomyces cerevisiae

Saccharomyces cerevisiae (baker's yeast) is another promising host for the production of α-bisabolol through metabolic engineering. researchgate.netnih.govnih.govnih.gov Similar to E. coli, engineering S. cerevisiae involves introducing the heterologous α-bisabolol synthase gene, typically MrBBS. researchgate.netnih.govnih.govnih.gov

Strategies in S. cerevisiae focus on optimizing the native mevalonate pathway to increase the flux towards FPP. researchgate.netnih.govnih.govnih.gov This can involve overexpressing key genes in the MVA pathway, such as a truncated version of HMG1 (encoding HMG-CoA reductase) and ERG10 (encoding acetyl-CoA thiolase). nih.gov Weakening competitive pathways, such as the squalene (B77637) synthesis pathway by targeting ERG9, can also redirect metabolic flux towards α-bisabolol production. researchgate.netnih.govnih.gov Fusion expression of key genes like ERG20 (encoding FPP synthase) and MrBBS has been shown to increase titers. researchgate.netnih.govnih.gov Multi-copy integration of pathway genes can further enhance production. researchgate.netnih.gov Overexpression of transporters like PDR15 can promote the efflux of α-bisabolol, potentially reducing toxicity and increasing extracellular production. researchgate.netnih.gov Through these strategies, engineered S. cerevisiae strains have achieved significant α-bisabolol production, with reported titers reaching up to 7.02 g/L in a 5 L bioreactor. researchgate.netnih.govnih.gov Other yeast species like Yarrowia lipolytica and Komagataella phaffii are also being explored for α-bisabolol production. nih.govrsc.org

Data Table: Examples of α-Bisabolol Production in Engineered Microorganisms

| Organism | Engineered Genes/Strategies | Production Titer (Batch/Fed-batch) | Reference |

| Escherichia coli | MrBBS, exogenous MVA pathway | 9.1 g/L (Fed-batch) | mdpi.comresearchgate.netnih.gov |

| Escherichia coli | MrBBS, optimized exogenous MVA pathway (FPP-resistant MvaK1, lower MVA pathway gene overexpression) | 8.5 g/L (Fed-batch) | mdpi.comresearchgate.net |

| Escherichia coli | CcBOS, heterologous MVA pathway | 23.4 g/L (Fed-batch) | nih.govacs.org |

| Escherichia coli | MrBBS, MVA pathway, IspA (RBS optimization) | 300 mg/L/OD600 (Test tube) | engconfintl.org |

| Saccharomyces cerevisiae | MrBBS, weakened ERG9 | 221.96 mg/L | researchgate.netnih.govnih.gov |

| Saccharomyces cerevisiae | MrBBS, ERG20-MrBBS fusion, optimized MVA pathway, multi-copy integration, PDR15 overexpression | 7.02 g/L (5 L bioreactor) | researchgate.netnih.govnih.gov |

| Saccharomyces cerevisiae | MrBBS, intensified MVA pathway (tHMG1, ERG10), ACS1 overexpression | 124 mg/L (Fed-batch) | nih.gov |

| Yarrowia lipolytica | Optimized endogenous MVA pathway, heterologous α-bisabolol synthesis pathway, downregulated competing pathway, β-oxidation | 364.23 mg/L (Batch) | rsc.org |

| Komagataella phaffii | MrBOS, engineered CcBOS, fusion proteins, MVA pathway overexpression, ERG9 promoter deletion, multi-copy integration | 69.7 mg/L (Shake flask) | nih.gov |

Strategies for Flux Optimization

Optimizing metabolic flux towards this compound production involves several key strategies aimed at increasing the availability of precursors and channeling them efficiently through the biosynthetic pathway. researchgate.netnih.govmdpi.com

Weakening Competitive Pathways (e.g., ERG9)

In yeast, a major competing pathway for FPP is the ergosterol (B1671047) biosynthesis pathway, where FPP is primarily utilized by squalene synthase (ERG9) to produce squalene. mdpi.comnih.govresearchgate.net Squalene is a precursor for ergosterol, an essential component of yeast cell membranes. researchgate.netuniprot.org High expression of ERG9 diverts significant metabolic flux away from sesquiterpene synthesis. mdpi.comnih.gov

Weakening the competitive ERG9 pathway is a crucial strategy to redirect FPP towards this compound production. researchgate.netnih.govnih.gov Since ERG9 is an essential gene for yeast viability, it cannot be completely knocked out; instead, its expression or activity is typically downregulated. nih.govresearchgate.net Approaches include replacing the strong native ERG9 promoter with a weaker promoter, such as the HXT1 promoter, or reducing the catalytic performance of the Erg9 enzyme. nih.govnih.govnih.gov For instance, replacing the native promoter of ERG9 with the HXT1 promoter in Saccharomyces cerevisiae resulted in a de novo this compound biosynthesis strain that produced 75.83 mg/L of this compound in shake flask cultures. nih.govnih.gov Another study in S. cerevisiae involving the introduction of the MrBBS gene and weakening the competitive pathway gene ERG9 led to a strain producing 221.96 mg/L of (-)-α-bisabolol. researchgate.netnih.gov Downregulating ERG9 expression effectively enhances sesquiterpenol biosynthesis by redirecting metabolic flux towards the target pathways. mdpi.com

Enhancement of Central Carbon Flux (e.g., Acetyl-CoA)

This compound biosynthesis via the MVA pathway begins with acetyl-CoA. researchgate.netmdpi.combohrium.com Therefore, increasing the intracellular supply and flux of acetyl-CoA is a critical strategy for enhancing this compound production. mdpi.comnih.gov Acetyl-CoA is a key metabolite involved in various cellular processes, including the TCA cycle and fatty acid biosynthesis, making its availability a potential bottleneck for the production of acetyl-CoA-derived compounds like terpenoids. bohrium.comnih.gov

Enhancing acetyl-CoA supply can boost central carbon flux and target compound biosynthesis. mdpi.com The peroxisomal beta-oxidation pathway also significantly contributes to the acetyl-CoA pool and can be optimized to balance acetyl-CoA partitioning between endogenous lipid metabolism and heterologous biosynthesis. mdpi.comrsc.org

Peroxisomal Beta-Oxidation Pathway Optimization

Peroxisomes play a role in the beta-oxidation of fatty acids, a process that generates acetyl-CoA. mdpi.comfrontiersin.orgnih.gov This peroxisomal acetyl-CoA pool can be harnessed to enhance the production of terpenoids, including this compound, by compartmentalizing the biosynthetic pathway within peroxisomes. researchgate.netacs.orgrsc.org

Optimizing the peroxisomal beta-oxidation pathway involves strategies to increase the flux of fatty acids into peroxisomes and enhance the efficiency of acetyl-CoA generation within this organelle. rsc.orgd-nb.info By strengthening the beta-oxidation pathway, the distribution of acetyl-CoA between endogenous lipid synthesis and heterologous this compound synthesis can be balanced, redirecting more acetyl-CoA towards the desired product. rsc.org Studies in Yarrowia lipolytica, an oleaginous yeast with a strong acetyl-CoA flux, have demonstrated that optimizing the beta-oxidation pathway can significantly improve this compound production. rsc.org For instance, overexpression of POT1, which encodes a 3-ketoacyl-CoA thiolase involved in peroxisomal beta-oxidation, significantly improved this compound production. d-nb.info Compartmentalizing the mevalonate pathway into peroxisomes has also been explored to directly utilize peroxisomal acetyl-CoA for terpenoid synthesis. researchgate.netacs.org

Mitochondrial Targeting Signals

Mitochondria are central hubs of metabolism, providing ATP, NADPH, and also serving as reservoirs of acetyl-CoA. mdpi.comacs.org Targeting enzymes of the this compound biosynthetic pathway to mitochondria using mitochondrial targeting signals (MTS) can potentially enhance production by providing proximity to precursors and cofactors. mdpi.com

While research specifically on mitochondrial targeting for this compound biosynthesis is less extensively documented compared to other strategies, studies on the production of other terpenoids like patchoulol have shown promising results. mdpi.com Integrating mitochondrial targeting signal peptides into the biosynthetic pathway in yeast has led to increased terpenoid production, indicating the potential benefits of leveraging the mitochondrial environment. mdpi.com Mitochondria-engineered yeast cells have shown significant potential for enhancing sesquiterpenol biosynthesis. mdpi.com

Molecular Mechanisms of Action of Alpha Bisabolol

Anti-inflammatory Mechanisms

α-Bisabolol exerts its anti-inflammatory effects by influencing various components of the inflammatory response.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Studies have shown that α-bisabolol can significantly inhibit the production and release of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.come-century.usnih.govcarmellcosmetics.com This inhibition has been observed in various experimental models, such as lipopolysaccharide (LPS)-stimulated macrophages and human myometrial explants. e-century.uskoreamed.orgkjpp.net For instance, in LPS-induced acute lung injury in mice, α-bisabolol treatment reduced the levels of TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid. e-century.us Similarly, in human myometrial samples stimulated with LPS, α-bisabolol caused a concentration-dependent decrease in TNF-α and IL-1β production. koreamed.orgkjpp.net

| Cytokine | Model System | Effect of α-Bisabolol | Source |

|---|---|---|---|

| TNF-α | LPS-stimulated macrophages | Inhibited production | nih.gov |

| TNF-α | TPA-induced skin inflammation (mice) | Inhibited production | nih.gov |

| TNF-α | LPS-induced acute lung injury (mice) | Reduced levels | e-century.us |

| TNF-α | LPS-stimulated human myometrial explants | Decreased production | koreamed.orgkjpp.net |

| TNF-α | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |

| IL-1β | LPS-induced acute lung injury (mice) | Reduced levels | e-century.us |

| IL-1β | LPS-stimulated human myometrial explants | Decreased production | koreamed.orgkjpp.net |

| IL-6 | LPS-stimulated macrophages | Inhibited production | nih.gov |

| IL-6 | TPA-induced skin inflammation (mice) | Inhibited production | nih.gov |

| IL-6 | LPS-induced acute lung injury (mice) | Reduced levels | e-century.us |

| IL-6 | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |

Modulation of Inflammatory Mediators (e.g., iNOS, COX-2, PGE2, NO)

α-Bisabolol also modulates the expression and activity of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). nih.govmdpi.comcarmellcosmetics.comdovepress.comresearchgate.net Research indicates that α-bisabolol can reduce the expression of iNOS and COX-2, leading to a decrease in the production of NO and PGE2. mdpi.comcarmellcosmetics.comresearchgate.net For example, studies using LPS-stimulated macrophages demonstrated that α-bisabolol treatment caused a decrease in the expression of iNOS and COX-2, as well as reduced levels of NO and PGE2. mdpi.comresearchgate.net In a model of AGE-induced inflammation in human chondrocytes, α-bisabolol treatment attenuated the inflammatory response, indicated by decreased expression levels of iNOS, COX-2, PGE2, and nitrite (B80452) (a stable metabolite of NO). carmellcosmetics.com

| Mediator | Model System | Effect of α-Bisabolol | Source |

|---|---|---|---|

| iNOS | LPS-stimulated macrophages | Reduced expression | mdpi.comresearchgate.net |

| iNOS | LPS-induced acute lung injury (mice) | Blocked upregulation | e-century.us |

| iNOS | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |

| COX-2 | LPS-stimulated macrophages | Reduced expression | mdpi.comresearchgate.net |

| COX-2 | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |

| PGE2 | LPS-stimulated macrophages | Reduced production | mdpi.comresearchgate.net |

| PGE2 | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |

| NO | LPS-induced acute lung injury (mice) | Reduced production | e-century.us |

| Nitrite | AGE-induced human chondrocytes | Decreased expression | carmellcosmetics.com |

Signaling Pathway Modulation

The anti-inflammatory effects of α-bisabolol are closely linked to its ability to modulate crucial intracellular signaling pathways involved in the inflammatory response.

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (e.g., ERK1/2, JNK, p38)

α-Bisabolol has been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in regulating the production of inflammatory mediators and cytokines. nih.govmdpi.comcarmellcosmetics.comdovepress.comresearchgate.netresearchgate.netnih.govresearchgate.net Specifically, α-bisabolol can suppress the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinases 1/2 (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. nih.govmdpi.comcarmellcosmetics.comdovepress.comresearchgate.netresearchgate.netnih.govresearchgate.net In LPS-induced pulmonary inflammation in mice, treatment with α-bisabolol-loaded lipid-core nanocapsules significantly reduced the phosphorylation levels of ERK1/2, JNK, and p38 proteins in lung tissue. dovepress.com Studies in mast cells have also demonstrated that α-bisabolol can attenuate the phosphorylation of JNK, although its effect on ERK1/2 and p38 phosphorylation may vary depending on the specific cellular context and stimulus. researchgate.netmdpi.com Inhibition of MAPK signaling is considered one of the mechanisms by which α-bisabolol exerts its anti-inflammatory effects. researchgate.netnih.gov

| MAPK Protein | Model System | Effect of α-Bisabolol | Source |

|---|---|---|---|

| ERK1/2 | LPS-induced pulmonary inflammation (mice) | Reduced phosphorylation | dovepress.comresearchgate.net |

| ERK1/2 | AGE-induced human chondrocytes | Suppressed phosphorylation | carmellcosmetics.com |

| ERK1/2 | IgE-mediated BMMCs | No significant change | researchgate.netmdpi.com |

| JNK | LPS-induced pulmonary inflammation (mice) | Reduced phosphorylation | dovepress.comresearchgate.net |

| JNK | AGE-induced human chondrocytes | Suppressed phosphorylation | carmellcosmetics.com |

| JNK | IgE-mediated BMMCs | Attenuated phosphorylation | researchgate.netmdpi.com |

| p38 | LPS-induced pulmonary inflammation (mice) | Reduced phosphorylation | dovepress.comresearchgate.net |

| p38 | AGE-induced human chondrocytes | Suppressed phosphorylation | carmellcosmetics.com |

| p38 | IgE-mediated BMMCs | No significant change | researchgate.netmdpi.com |

NF-κB Pathway Inhibition

Another key molecular target of α-bisabolol in its anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.come-century.uscarmellcosmetics.comresearchgate.netresearchgate.net NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines and mediators. e-century.us α-Bisabolol has been shown to inhibit the activation of NF-κB, which can involve preventing the degradation of its inhibitor, IκB-α, and subsequently blocking the nuclear translocation of the NF-κB p65 subunit. e-century.uscarmellcosmetics.com Studies in various cell types and animal models have demonstrated that α-bisabolol treatment leads to the inhibition of NF-κB activation, contributing to the observed reduction in inflammatory responses. mdpi.come-century.uscarmellcosmetics.comresearchgate.netresearchgate.net For instance, in sepsis-induced acute lung injury, α-bisabolol treatment inhibited the degradation of IκB-α and blocked the activation of the NF-κB pathway. e-century.us

| Pathway Component | Model System | Effect of α-Bisabolol | Source |

|---|---|---|---|

| NF-κB activation | LPS-stimulated RAW264.7 cells | Inhibited | e-century.us |

| NF-κB activation | Cisplatin-induced nephrotoxicity (mice) | Inhibited | medchemexpress.commedchemexpress.cn |

| NF-κB activation | AGE-induced human chondrocytes | Hindered activation | carmellcosmetics.com |

| NF-κB activation | Sepsis-induced acute lung injury (mice) | Blocked activation | e-century.us |

| NF-κB activation | IgE-mediated BMMCs | Blocked activation | researchgate.netmdpi.com |

| p-IκBα degradation | Sepsis-induced acute lung injury (mice) | Inhibited degradation | e-century.us |

| p-IκBα phosphorylation | IgE-mediated BMMCs | Attenuated phosphorylation | researchgate.netmdpi.com |

| p65 nuclear translocation | AGE-induced human chondrocytes | Hindered translocation | carmellcosmetics.com |

| p-NFκB-p65 | Isoproterenol-induced myocardial infarction | Suppressed | mdpi.com |

Adenosinergic System Involvement (e.g., ecto-5'-nucleotidase/CD73 and A3 receptor)

Emerging research suggests that the adenosinergic system, particularly ecto-5'-nucleotidase/CD73 and the A3 adenosine (B11128) receptor, may be involved in some of the effects of α-bisabolol, although this has been primarily explored in the context of its anti-proliferative effects on glioma cells rather than directly on inflammation. nih.govnih.govresearchgate.netiiarjournals.orgiiarjournals.org Studies have shown that α-bisabolol treatment can increase the activity of ecto-5'-nucleotidase/CD73, an enzyme responsible for producing extracellular adenosine. nih.govresearchgate.netiiarjournals.org Adenosine can then interact with adenosine receptors, including the A3 receptor, which has been implicated in cell death in certain cell types. nih.goviiarjournals.orgiiarjournals.org While the direct link between this mechanism and the anti-inflammatory effects of α-bisabolol requires further investigation, the adenosinergic system is known to play a complex role in modulating inflammation. nih.gov For instance, blocking the A3 receptor with an antagonist has been shown to reverse some of the effects of α-bisabolol in glioma cells, suggesting the involvement of this receptor. nih.govnih.goviiarjournals.orgiiarjournals.org

| Component | Model System | Effect of α-Bisabolol | Source |

|---|---|---|---|

| ecto-5'-nucleotidase/CD73 | Glioma cells (C6) | Increased activity | nih.govresearchgate.netiiarjournals.org |

| A3 receptor mRNA expression | Glioma cells (C6) | Augmented levels | nih.goviiarjournals.org |

PI3K/Akt Signaling Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and migration, and its dysregulation is frequently observed in various cancers. iiarjournals.orgmedchemexpress.com Studies have indicated that alpha-Bisabolol can exert its effects, in part, by inhibiting this pathway. Research on lung cancer cells (A549) demonstrated that this compound treatment led to a dose-dependent downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-AKT) proteins. medchemexpress.com Similarly, in pancreatic cancer cells, this compound was found to inhibit AKT activation and the expression of its upstream components, such as PI3K. iiarjournals.org Inhibition of the PI3K/Akt pathway by this compound has also been observed in breast cancer cells (MCF-7), contributing to reduced cell viability and the induction of apoptosis. researchgate.net Furthermore, studies investigating the effects of this compound in psoriasis models have shown that it can inhibit the phosphorylation of PI3K and AKT, suggesting a role for this pathway in its anti-inflammatory actions. x-mol.net

Antioxidant Mechanisms

This compound exhibits potent antioxidant properties through multiple mechanisms, including the reduction of reactive oxygen and nitrogen species, modulation of oxidative stress markers, and augmentation of antioxidant enzyme activity. nih.govnih.govmdpi.com

Reduction of Reactive Oxygen Species (ROS)/Reactive Nitrogen Species (RNS)

This compound has been shown to effectively scavenge ROS and RNS, which are major contributors to oxidative stress and cellular damage. nih.govnih.govmdpi.comauctoresonline.org Studies in Neuro-2a cells demonstrated that treatment with this compound resulted in improved ROS and RNS scavenging potential. nih.gov This reduction in ROS and RNS levels is considered a key factor in its protective effects against various conditions linked to oxidative insult. nih.govauctoresonline.org

Modulation of Oxidative Stress Markers (e.g., MDA, GSH depletion, MPO activity)

This compound influences several key markers of oxidative stress. It has been shown to reduce levels of malondialdehyde (MDA), a common indicator of lipid peroxidation, and restore depleted glutathione (B108866) (GSH) levels, an important endogenous antioxidant. nih.govnih.govnih.govresearchgate.net Studies in rotenone-induced neurodegeneration models in rats showed that this compound treatment attenuated oxidative insult by reducing MDA and restoring GSH. nih.govnih.gov Additionally, this compound has been reported to affect myeloperoxidase (MPO) activity, an enzyme involved in the production of reactive species and inflammation. nih.govnih.govnih.gov Inhibition of MPO by this compound has been observed in models of cerebral ischemia. nih.gov

Table 1: Effects of this compound on Oxidative Stress Markers

| Marker | Effect of this compound Treatment | Reference |

| MDA | Reduced | nih.govnih.govnih.govresearchgate.net |

| GSH | Restored/Increased | nih.govnih.govnih.govresearchgate.net |

| MPO activity | Reduced/Inhibited | nih.govnih.govnih.gov |

Augmentation of Antioxidant Enzymes (e.g., SOD, CAT)

This compound enhances the activity and expression of crucial antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.govnih.govmdpi.com These enzymes play a vital role in detoxifying superoxide radicals and hydrogen peroxide, respectively. Research has shown that this compound treatment improves SOD and CAT activity in various models of oxidative stress. nih.govnih.gov For instance, in a rat model of Parkinson's disease, this compound significantly increased the activity of SOD and CAT. nih.gov Studies in Drosophila melanogaster also indicated that this compound increased the mRNA levels of SOD and CAT. nih.govresearchgate.net

Table 2: Effects of this compound on Antioxidant Enzyme Activity/Expression

| Enzyme | Effect of this compound Treatment | Reference |

| SOD | Increased activity/expression | nih.govnih.govnih.govresearchgate.netmdpi.com |

| CAT | Increased activity/expression | nih.govnih.govnih.govresearchgate.netmdpi.com |

Anticancer Mechanisms

This compound has demonstrated anticancer properties through various mechanisms, notably the induction of apoptosis in cancer cells. nih.govnih.govnih.goviiarjournals.orgmdpi.com

Induction of Apoptosis

A key mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.goviiarjournals.orgresearchgate.netmdpi.comiiarjournals.org this compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. iiarjournals.orgmdpi.comiiarjournals.org Studies have reported that this compound treatment leads to characteristic apoptotic features, including the loss of cell membrane asymmetry and DNA condensation and cleavage. iiarjournals.org It can modulate the expression of proteins involved in apoptosis, such as increasing the levels of pro-apoptotic proteins like Bax and Bid, while decreasing the levels of anti-apoptotic proteins like Bcl-2. nih.govnih.govmdpi.com this compound has also been shown to activate caspases, including caspase-3, caspase-8, and caspase-9, which are key executioners of the apoptotic pathway. nih.govresearchgate.netmdpi.com Furthermore, research suggests that this compound's interaction with lipid rafts and its ability to induce pores in mitochondria and lysosomes contribute to the activation of caspase-dependent and caspase-independent cell death pathways. nih.govmdpi.com Studies in pancreatic cancer cells, breast cancer cells, and liver carcinoma cells have provided evidence for this compound-induced apoptosis. iiarjournals.orgresearchgate.netmdpi.com

Cytochrome-C Translocation, Mitochondrial Permeability Transition Pore Opening

This compound has been shown to induce cytochrome-C translocation from the mitochondrial membrane in glioma cells, mediating apoptosis researchgate.netmdpi.com. In human liver carcinoma HepG2 cells, this compound treatment led to a decrease in mitochondrial cytochrome-C levels and an increase in cytosolic cytochrome-C content mdpi.comnih.gov. This release of cytochrome c from the mitochondria is a critical step in activating the intrinsic apoptotic pathway mdpi.comacs.org. Studies in rats with isoproterenol-induced myocardial infarction also demonstrated that this compound inhibited cytochrome-C release mdpi.comnih.gov. The involvement of mitochondrial permeability transition pore opening in this compound-induced apoptosis has also been suggested iiarjournals.org.

Modulation of Apoptotic and Anti-apoptotic Proteins

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family plays a crucial role in regulating the mitochondrial pathway of apoptosis. This compound has been observed to modulate the expression levels of these proteins.

Studies have shown that this compound treatment leads to an up-regulation of pro-apoptotic proteins such as Bax and Bid, and a down-regulation of anti-apoptotic proteins like Bcl-2 and Bak in HepG2 cells mdpi.comnih.gov. Similar findings were reported in lung cancer cells, where Bax was increased and Bcl-2 was decreased following this compound treatment mdpi.comresearchgate.net. In a model of isoproterenol-induced myocardial infarction in rats, this compound downregulated Bax and upregulated Bcl-2 protein expression mdpi.comnih.gov. This compound has also been shown to ameliorate apoptosis by reversing downregulated Bcl-2 and upregulated Bax and cleaved caspases-3 and 9 levels in another study mdpi.com. Bid, a pro-apoptotic protein, is a mediator of mitochondrial damage induced by caspase-8, and its COOH-terminal part translocates to mitochondria where it triggers cytochrome c release nih.gov. The BH3 domain of Bid works with Bcl-2, Bcl-XL, and Bax to attenuate cell survival induced by Bcl-2 and Bcl-XL nih.gov. Pro-apoptotic factors, including Bax, Bak, or Bid, promote pore-forming effects that lead to Cytochrome-C release from mitochondria arigobio.com.

Here is a table summarizing the modulation of apoptotic and anti-apoptotic proteins by this compound:

| Protein | Type | Observed effect of this compound Treatment | Cell/Model System | Source |

| Bax | Pro-apoptotic | Increased/Up-regulated | HepG2 cells, Lung cancer cells, Rat heart | mdpi.comnih.govnih.govresearchgate.net |

| Bcl-2 | Anti-apoptotic | Decreased/Down-regulated | HepG2 cells, Lung cancer cells, Rat heart | mdpi.comnih.govnih.govresearchgate.net |

| Bid | Pro-apoptotic | Up-regulated | HepG2 cells | mdpi.comnih.gov |

| Bak | Pro-apoptotic | Down-regulated | HepG2 cells | mdpi.comnih.gov |

p53 Involvement

The tumor suppressor protein p53 plays a significant role in various cellular pathways, including apoptosis and cell cycle arrest. Research suggests involvement of p53 in this compound-induced apoptosis.

In HepG2 cells, the expression of p53 was observed to be increased following this compound treatment, indicating its function in mediating this compound-induced apoptosis mdpi.comnih.gov. Another study also indicated that this compound induces apoptosis via a mechanism involving p53 researchgate.net. In a rat model of myocardial infarction, this compound inhibited apoptosis induced by isoproterenol (B85558), which had upregulated p53 mdpi.comnih.gov. p53 is a transcription factor whose products might lead to apoptosis mdpi.comnih.gov.

Caspase Activation

Caspases are a family of proteases that are critical executioners of apoptosis. Activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) leads to the dismantling of the cell.

Studies have shown that this compound treatment leads to increased concentrations of cleaved caspases 3, 8, and 9 in HepG2 cells mdpi.comnih.gov. This indicates a cascade activation of caspases, with caspase-8 potentially functioning as an upstream regulator nih.gov. This compound has been shown to promote apoptosis by significantly increasing caspase-3 activity mdpi.comnih.gov. In a rat model of myocardial infarction, this compound inhibited the activation of active caspase-3 and active caspase-9 mdpi.comnih.gov. This compound also ameliorated apoptosis by reversing upregulated cleaved caspases-3 and 9 levels mdpi.com. Caspase-3 is a frequently activated protease in both intrinsic and extrinsic apoptotic pathways mdpi.com.

Here is a table summarizing the effect of this compound on caspase activation:

| Caspase | Type | Observed effect of this compound Treatment | Cell/Model System | Source |

| Caspase-3 | Executioner | Increased/Activated | HepG2 cells, Endometrial cancer cells, Rat heart | mdpi.comnih.govnih.govnih.gov |

| Caspase-8 | Initiator | Increased/Activated | HepG2 cells | mdpi.comnih.gov |

| Caspase-9 | Initiator | Increased/Activated | HepG2 cells, Rat heart | mdpi.comnih.govnih.gov |

Cell Cycle Arrest

Cell cycle arrest is a process where the cell cycle is halted at a specific checkpoint, preventing cell division. This can be a mechanism to allow for DNA repair or to trigger apoptosis in damaged cells.

This compound has been demonstrated to suppress cellular proliferation by inducing cell cycle arrest at the G2/M phase mdpi.comjbuon.com. In A549 non-small cell lung carcinoma cells, this compound induced G2/M cell cycle arrest in a concentration-dependent manner jbuon.commedchemexpress.commedchemexpress.comnih.gov.

Here is a table illustrating the effect of this compound on cell cycle arrest in A549 cells:

| This compound Concentration | Cell Cycle Phase Distribution | Source |

| 0 µM | Normal distribution | jbuon.com |

| 7.5 µM | Increased G2 phase cells | jbuon.commedchemexpress.com |

| 15 µM | Increased G2 phase cells | jbuon.commedchemexpress.com |

| 30 µM | Marked increase in sub-G1 and G2 phase cells | jbuon.commedchemexpress.com |

Inhibition of Cell Proliferation

Inhibition of cell proliferation, the process of cell growth and division, is a key target in cancer therapy. This compound has shown inhibitory effects on the proliferation of various cancer cell lines.

This compound has been reported to exert antiproliferative effects on A549 cells medchemexpress.commedchemexpress.com. It also induced a decrease in cell proliferation and viability in pancreatic cancer cell lines, but not in pancreatic epithelial cells researchgate.net. This compound showed a growth inhibitory effect on pancreatic cancer cells mdpi.com.

Anti-metastatic and Anti-invasive Effects

Metastasis and invasion are critical steps in cancer progression, involving the migration of cancer cells from the primary tumor to distant sites. This compound has demonstrated effects on these processes.

This compound has shown anti-metastatic and anti-invasive effects mdpi.com. It significantly inhibited the invasiveness and motility of pancreatic cancer cell lines iiarjournals.orgnii.ac.jp. This compound also reduced the migration and invasion ability of endometrial cancer cells mdpi.comnih.gov. In A549 cells, this compound reduced motility and migration in a dose-dependent manner medchemexpress.commedchemexpress.com.

Here is a table showing the effect of this compound on the invasiveness of pancreatic cancer cell lines:

| Cell Line | This compound Concentration | Effect on Invasiveness (relative to control) | Source |

| KLM1 | 1.56 µM | Significantly suppressed | iiarjournals.orgnii.ac.jp |

| KP4 | 1.56 µM | Significantly suppressed | iiarjournals.orgnii.ac.jp |

| Panc1 | 1.56 µM | Significantly suppressed | iiarjournals.orgnii.ac.jp |

Here is a table showing the effect of this compound on the migration of A549 cells:

| This compound Concentration | Effect on Motility and Migration | Source |

| 15 µM | Reduced | medchemexpress.commedchemexpress.com |

Synergy with Other Therapeutic Agents (e.g., tyrosine kinase inhibitors)

Research indicates that α-bisabolol can exhibit synergistic effects when combined with other therapeutic agents, particularly in the context of cancer treatment. Studies have explored its synergy with tyrosine kinase inhibitors (TKIs), such as imatinib (B729) and nilotinib (B1678881), in targeting BCR-ABL+ cells, which are implicated in certain types of leukemia. plos.orgplos.orgresearchgate.net

In preclinical in vitro and ex vivo models of BCR-ABL+ cells, α-bisabolol demonstrated a synergistic enhancement of the apoptotic effects of imatinib and nilotinib. plos.orgplos.org This synergy was associated with the induction of mitochondrial membrane damage, at least partially through the activation and irreversible opening of the mitochondrial permeability transition pore (mPTP). plos.orgplos.org The combination of α-bisabolol with imatinib or nilotinib allowed for a significant reduction in the required dose of the TKIs while achieving comparable cytotoxic effects. plos.orgplos.org Specifically, the combination with imatinib permitted dose reductions of up to 7.2 and 9.4-fold for α-bisabolol and imatinib, respectively, while the combination with nilotinib allowed reductions of up to 6.7 and 5-fold. plos.orgplos.org These findings suggest that combining α-bisabolol with TKIs could be a viable strategy for treating BCR-ABL+ leukemias, potentially overcoming resistance to TKI monotherapy and targeting leukemic cells through BCR-ABL-independent pathways. plos.orgplos.org

Role of Lipid Rafts in Cellular Uptake and Action

Lipid rafts, which are specialized, cholesterol- and sphingolipid-enriched microdomains within the plasma membrane, play a crucial role in the cellular uptake and action of α-bisabolol, particularly in malignant cells. frontiersin.orgnih.govresearchgate.net this compound, being a highly lipophilic molecule, is preferentially incorporated into malignant cells through these lipid rafts. frontiersin.orgnih.govresearchgate.net

Studies have shown that cancer cell lines often exhibit a higher abundance of lipid rafts compared to normal cells, which may contribute to the preferential uptake of α-bisabolol by these cells. nih.govresearchgate.net Once absorbed into the plasma membrane via lipid rafts, α-bisabolol has been reported to directly interact with the protein Bid, a pro-apoptotic member of the Bcl-2 family. frontiersin.orgresearchgate.net This interaction is hypothesized to mediate the trafficking of α-bisabolol to the mitochondrial membrane, triggering a cascade of events leading to programmed cell death. nih.govresearchgate.netregimenlab.com This mechanism, involving preferential entry through lipid rafts and interaction with Bid, is considered a key factor in the observed anti-tumoral effects of α-bisabolol in various cancer cell lines, including glioma and pancreatic carcinoma cells. frontiersin.orgresearchgate.netregimenlab.com

However, it is also noted that activated gamma-delta phenotype T cells (TCR-γδ cells) increase lipid rafts upon activation. frontiersin.orgfrontiersin.org Due to its preferential entry through lipid rafts, α-bisabolol may induce apoptosis in these activated T cells, potentially leading to immunosuppression and affecting the tumor immune microenvironment. frontiersin.orgfrontiersin.org

Antimicrobial Mechanisms

This compound possesses significant antimicrobial properties against a range of bacteria and fungi, mediated through various mechanisms.

Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Staphylococcus epidermidis, Bacillus subtilis)

This compound has demonstrated antibacterial activity against several notable bacterial species, including both Gram-positive and Gram-negative bacteria. Studies have reported its efficacy against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Staphylococcus epidermidis, and Bacillus subtilis. nih.govuel.ac.ukemnuvens.com.brresearchgate.net

While some studies indicate a weak activity against certain bacteria like Staphylococcus aureus, Bacillus cereus, and Escherichia coli when tested alone, other research highlights its potential. mdpi.com For instance, in one study, an essential oil containing α-bisabolol as a major component showed significant antimicrobial activity against Gram-positive bacteria. mdpi.com Another study evaluating the antibacterial activity of Helichrysum italicum essential oil, which contains α-bisabolol, demonstrated remarkable activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus cereus, and Bacillus subtilis, with specified Minimum Inhibitory Concentrations (MICs). researchgate.net

Research on the antibacterial mechanisms of essential oils, which often contain α-bisabolol, suggests that they can disrupt bacterial cell membranes, inhibit the respiratory chain, and interfere with ATP synthesis. mdpi.com While the specific mechanisms of α-bisabolol itself against these bacteria require further detailed investigation, its presence in essential oils with known antibacterial effects points to its contribution to these activities.

Antifungal Activity (e.g., Candida albicans, Aspergillus species, Fusarium species, dermatophytes like Trichophyton and Microsporum species, Botrytis cinerea)

This compound exhibits antifungal activity against a variety of fungal pathogens, including yeasts, molds, and dermatophytes. Its effects have been observed against Candida albicans, Aspergillus species (such as A. flavus, A. fumigatus, A. niger, A. terreus), Fusarium species (including F. oxysporum, F. solani, F. verticillioides), dermatophytes like Trichophyton and Microsporum species (such as Trichophyton tonsurans, T. mentogrophytes, T. rubrum, Microsporum canis), and Botrytis cinerea. mdpi.comresearchgate.netmdpi.commdpi.comgsconlinepress.com

One proposed mechanism for the antifungal action of α-bisabolol against Candida albicans is the specific inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. mdpi.com Studies have shown significant activity against C. albicans, comparable to that of other antifungal compounds like linalool. mdpi.com

This compound has also demonstrated potent fungicidal properties against Aspergillus and Fusarium species, leading to significant viability loss of conidia. researchgate.netmdpi.com For dermatophytes, minimum inhibition concentration studies have shown that α-bisabolol can inhibit the growth of clinical isolates of Trichophyton and Microsporum species at relatively low concentrations. researchgate.net Furthermore, chamomile extracts containing α-bisabolol have shown the ability to completely inhibit the growth of Botrytis cinerea. mdpi.com

The mechanism of inhibition by induction of cell apoptosis has also been suggested, characterized by reduced oxygen consumption and changes in mitochondrial permeability. mdpi.com

Inhibition of Viability of Infected Cells

Beyond direct antimicrobial effects, α-bisabolol has been shown to inhibit the viability of cells infected with certain pathogens, including parasites. Research on Trypanosoma cruzi, the parasite that causes Chagas disease, has demonstrated that α-bisabolol can cause cell death in different forms of the parasite. nih.govresearchgate.net This action may involve the induction of apoptosis, oxidative stress, and enzymatic inhibition. researchgate.net Studies on Leishmania species (L. infantum and L. amazonensis) have also shown that α-bisabolol can decrease parasite growth and induce apoptosis, affecting mitochondrial membrane potential and ATP levels. nih.govfrontiersin.org

The antimicrobial effect of α-bisabolol is mediated, in part, by inhibiting the viability of infected cells. researchgate.net This can involve triggering programmed cell death pathways within the infected cells or directly impacting the intracellular pathogens.

Neuroprotective Mechanisms

This compound has shown promising neuroprotective effects through various mechanisms, including combating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis. nih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.org

Studies in rat models of Parkinson's disease have shown that α-bisabolol can abrogate neuronal degradation by attenuating oxidative insult, restoring depleted glutathione (GSH), and improving the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govmdpi.com It also reduces malondialdehyde (MDA) levels, a marker of oxidative damage. nih.govmdpi.com

Neuroinflammation, a key factor in neurodegenerative diseases, is also targeted by α-bisabolol. It has been shown to attenuate neuroinflammation by reducing the activation of glial cells and the subsequent release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as mediators like iNOS and COX-2. nih.govresearchgate.netmdpi.com

Furthermore, α-bisabolol exerts anti-apoptotic effects in neuronal cells. It can attenuate the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases-3 and 9. mdpi.comfrontiersin.org This helps to prevent neuronal cell death.